BenchChemオンラインストアへようこそ!

3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole

Lipophilicity Drug design Membrane permeability

3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole (CAS 680216-01-7) is a fluorinated 1,2,4-oxadiazole building block with the molecular formula C₁₄H₁₀F₆N₂O and a molecular weight of 336.23 g/mol. The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry for its metabolic stability, tunable physicochemical properties, and broad biological activity spectrum.

Molecular Formula C14H10F6N2O
Molecular Weight 336.237
CAS No. 680216-01-7
Cat. No. B2691067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole
CAS680216-01-7
Molecular FormulaC14H10F6N2O
Molecular Weight336.237
Structural Identifiers
SMILESC1CC(C1)C2=NC(=NO2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C14H10F6N2O/c15-13(16,17)9-4-8(5-10(6-9)14(18,19)20)11-21-12(23-22-11)7-2-1-3-7/h4-7H,1-3H2
InChIKeyFJBZZTRVGRGIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole (CAS 680216-01-7): Physicochemical and Structural Baseline for Procurement Decisions


3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole (CAS 680216-01-7) is a fluorinated 1,2,4-oxadiazole building block with the molecular formula C₁₄H₁₀F₆N₂O and a molecular weight of 336.23 g/mol [1]. The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry for its metabolic stability, tunable physicochemical properties, and broad biological activity spectrum [2]. This compound bears a 3,5-bis(trifluoromethyl)phenyl substituent at position 3 and a cyclobutyl group at position 5 of the oxadiazole ring—a substitution pattern that imparts distinct lipophilicity (XLogP3 = 4.7), nine hydrogen bond acceptor sites, and a topological polar surface area of 38.9 Ų [1]. It is supplied as part of the Apollo Scientific Fluorinated Mixed Heterocycles collection (catalog PC32566) and is intended for research use as a specialty building block .

Why 3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole Cannot Be Interchanged with In-Class Analogs


Within the Apollo Scientific 1,2,4-oxadiazole series, even minor structural alterations produce measurable shifts in key drug-design parameters. The target compound carries two CF₃ groups at the 3,5-positions of the phenyl ring, whereas close analogs bear a single CF₃ (CAS 680216-06-2), a trifluoromethoxy group (CAS 680216-02-8), or replace the cyclobutyl with an acyclic chlorinated chain (CAS 680216-00-6). These variations directly alter lipophilicity (XLogP3 range: 4.0–5.3), hydrogen bond acceptor count (6–9), and topological polar surface area (38.9–48.2 Ų) [1]. In medicinal chemistry, such changes can translate into differential membrane permeability, protein binding, and metabolic stability [2]. Consequently, in-class substitution without experimental verification risks confounding biological readouts, misleading structure–activity relationships, and generating irreproducible data. The quantitative evidence below defines the specific, measurable properties that justify selecting CAS 680216-01-7 over its nearest analogues.

3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole: Quantitative Comparator Evidence for Procurement-Driven Decisions


Higher Computed Lipophilicity (XLogP3) Relative to Mono-CF₃ and OCF₃ Analogs

The target compound exhibits an XLogP3 of 4.7, which is substantially higher than the 4.0 of the mono-CF₃ analog 5-cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 680216-06-2) and the 4.1 of the trifluoromethoxy analog 5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole (CAS 680216-02-8) [1][2]. The bis-CF₃ phenyl thus provides a 0.6–0.7 log unit increase in calculated lipophilicity compared to mono-substituted cyclobutyl-oxadiazole congeners, while the 5-(2-chloro-1,1-dimethylethyl) analog (CAS 680216-00-6) reaches XLogP3 = 5.3, showing that the cyclobutyl group moderates lipophilicity relative to a chlorinated acyclic substituent [3].

Lipophilicity Drug design Membrane permeability

Increased Hydrogen Bond Acceptor Capacity Versus Mono-CF₃ and OCF₃ Analogs

The target compound possesses nine hydrogen bond acceptor (HBA) sites, compared to six for 5-cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 680216-06-2) and seven for 5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole (CAS 680216-02-8) [1][2]. This 50% and 29% greater HBA count, respectively, arises from the additional fluorine atoms of the second CF₃ group and may influence solvation, crystal packing, and intermolecular interactions with biological targets.

Hydrogen bonding Target engagement Solubility

Reduced Topological Polar Surface Area Versus Trifluoromethoxy Analog

The target compound's topological polar surface area is 38.9 Ų, which is notably lower than the 48.2 Ų of the trifluoromethoxy analog 5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole (CAS 680216-02-8) [1][2]. The mono-CF₃ analog (CAS 680216-06-2) shares the same TPSA of 38.9 Ų, indicating that the second meta-CF₃ group does not increase polar surface area but does contribute to higher lipophilicity—a favorable combination for central nervous system (CNS) drug design where TPSA values below 60–70 Ų are often targeted [3].

TPSA Blood-brain barrier penetration Drug-likeness

Moderate Molecular Weight with Csp³-Rich Cyclobutyl Fragment

With a molecular weight of 336.23 Da, the target compound is 68 Da heavier than the mono-CF₃ analog (268.23 Da) and 52 Da heavier than the OCF₃ analog (284.23 Da), yet remains within the lead-like range [1][2]. The cyclobutyl substituent contributes aliphatic Csp³ character—a desirable feature associated with improved solubility, reduced aromatic ring count, and more favorable clinical attrition profiles . The chlorodimethyl analog (CAS 680216-00-6, MW = 372.69 Da) is 36.5 Da larger and exceeds the MW = 350 Da fragment-based lead-likeness threshold, making the target compound the more developmentally attractive scaffold.

Molecular weight Fraction Csp³ Lead-likeness

Class-Stage CFTR Chloride Channel Inhibition: 1,2,4-Oxadiazole Core with Bis-CF₃ Phenyl as a Privileged Pharmacophore

Patent US20090264441 discloses 1,2,4-oxadiazole derivatives as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, with structure–activity data demonstrating that electron-withdrawing substituents on the phenyl ring enhance potency [1]. While the specific CAS 680216-01-7 compound is not individually profiled in this patent, the 3,5-bis(trifluoromethyl)phenyl motif constitutes a privileged pharmacophore within this chemotype due to its strong electron-withdrawing character (Hammett σₘ = 0.43 per CF₃), which is significantly greater than a single para-CF₃ (σₚ = 0.54) or para-OCF₃ (σₚ = 0.35) [2]. The cyclobutyl group additionally provides a conformationally constrained hydrophobic substituent distinct from the acyclic or aromatic alternatives exemplified in the patent.

CFTR inhibition Ion channel Anti-diarrheal Chemical biology

Class-Stage HDAC4/Class IIa Inhibition: Trifluoromethyl-Oxadiazole Pharmacophore in Disease Models

Novartis patent families (e.g., US9056843, WO2013091903) establish that trifluoromethyl-1,2,4-oxadiazole derivatives possess selective Class IIa histone deacetylase (HDAC4) inhibitory activity, with applications in Huntington's disease, muscle atrophy, and metabolic syndrome [1][2]. The pharmacophore requires an electron-deficient aromatic ring at the oxadiazole 3-position. The 3,5-bis(trifluoromethyl)phenyl group of CAS 680216-01-7 provides a more pronounced electron-deficient aromatic character than mono-substituted or non-fluorinated phenyl variants, potentially strengthening interactions with the HDAC4 catalytic zinc ion and surrounding hydrophobic pocket. No direct IC₅₀ data exist for this specific compound in HDAC4 assays; this is a class-level inference based on the established SAR.

HDAC4 inhibition Epigenetics Neurodegeneration Muscle atrophy

High-Value Application Scenarios for 3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole (CAS 680216-01-7)


Fragment-Based and Structure-Based Drug Design Leveraging Cyclobutyl Rigidity and Bis-CF₃ Lipophilicity

The balanced molecular weight (336 Da) and Csp³-rich cyclobutyl ring make this compound an attractive fragment for growing or linking in fragment-based drug discovery (FBDD). The 4.7 XLogP3 ensures adequate membrane permeability potential, while the constrained cyclobutyl reduces entropic penalties upon target binding [1]. Computational docking and molecular dynamics studies of related 1,2,4-oxadiazoles confirm that cyclobutyl substituents adopt well-defined binding poses in hydrophobic enzyme pockets [2].

CFTR Inhibitor Library Construction for Secretory Diarrhea and Polycystic Kidney Disease Research

The 1,2,4-oxadiazole scaffold is validated in patent literature as a CFTR chloride channel inhibitor chemotype [1]. The bis-CF₃ phenyl of CAS 680216-01-7 provides the electron-withdrawing character associated with enhanced potency in ion transport inhibition assays. Researchers constructing focused libraries for phenotypic screening in T84 colonic epithelial cells or FRT-CFTR expressing systems can use this building block to explore the SAR around the 5-position (cyclobutyl) while maintaining the privileged 3-position pharmacophore.

Class IIa HDAC Inhibitor Lead Optimization with Selective Zinc-Binding Modality

Patent-derived SAR indicates that trifluoromethyl-oxadiazoles can achieve selectivity for HDAC4 over other HDAC isoforms through non-hydroxamate zinc-binding groups [1]. The bis-CF₃ substitution pattern of CAS 680216-01-7 enhances the electron-deficient character of the aryl ring, which may strengthen interactions with the HDAC4 active site zinc ion. Medicinal chemistry teams pursuing neurodegeneration or muscle atrophy indications can employ this scaffold as a starting point for further functionalization aimed at improving selectivity and pharmacokinetic properties.

Fluorinated Building Block for Agrochemical and Materials Science R&D

The six fluorine atoms confer high metabolic stability and unique electronic properties valued in agrochemical discovery and advanced materials [1]. Apollo Scientific supplies this compound as part of a curated fluorinated mixed heterocycles collection, and its structural similarity to other catalog items (PC32563–PC32571) enables systematic SAR exploration across related chemotypes [2]. For industrial research organizations, the availability of the compound from a commercial vendor with catalog documentation lowers procurement risk and accelerates hit-to-lead timelines.

Quote Request

Request a Quote for 3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.